Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15835258
InChI: InChI=1S/C9H5BrClNO2S/c1-14-9(13)8-6(10)7-4(15-8)2-3-5(11)12-7/h2-3H,1H3
SMILES:
Molecular Formula: C9H5BrClNO2S
Molecular Weight: 306.56 g/mol

Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC15835258

Molecular Formula: C9H5BrClNO2S

Molecular Weight: 306.56 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate -

Specification

Molecular Formula C9H5BrClNO2S
Molecular Weight 306.56 g/mol
IUPAC Name methyl 3-bromo-5-chlorothieno[3,2-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C9H5BrClNO2S/c1-14-9(13)8-6(10)7-4(15-8)2-3-5(11)12-7/h2-3H,1H3
Standard InChI Key HJSDGMZJSUVMEB-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C2=C(S1)C=CC(=N2)Cl)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thieno[3,2-b]pyridine scaffold—a bicyclic system combining a thiophene ring fused to a pyridine moiety. The bromine atom occupies the 3-position, while chlorine is at the 5-position, and a methyl ester group is attached to the 2-carboxylate position. This arrangement creates distinct electronic effects: bromine’s electronegativity enhances electrophilic substitution reactivity, whereas chlorine contributes to steric hindrance and lipophilicity .

The molecular formula is C₉H₅BrClNO₂S, with a molecular weight of 306.56 g/mol. Key spectral identifiers include:

  • InChIKey: HJSDGMZJSUVMEB-UHFFFAOYSA-N

  • SMILES: COC(=O)C1=C(C2=C(S1)C=CC(=N2)Cl)Br

Physicochemical Characteristics

The compound’s density and melting point remain uncharacterized in available literature, but analogous thienopyridines typically exhibit densities near 1.8 g/cm³ and melting points exceeding 150°C . Its solubility profile suggests limited aqueous solubility due to the hydrophobic thiophene and halogen substituents, favoring organic solvents like dichloromethane or dimethylformamide .

Synthesis Methods and Optimization

Core Synthetic Strategies

The synthesis of methyl 3-bromo-5-chlorothieno[3,2-b]pyridine-2-carboxylate typically involves sequential halogenation and esterification steps. A common route begins with thieno[3,2-b]pyridine derivatives, utilizing phosphorus oxychloride (POCl₃) for chlorination and bromine or N-bromosuccinimide (NBS) for bromination.

Halogenation Sequence

  • Chlorination: Treatment of the parent thienopyridine with POCl₃ at elevated temperatures introduces chlorine at the 5-position.

  • Bromination: Subsequent reaction with bromine in acetic acid or dichloromethane yields the 3-bromo derivative .

Esterification

The carboxylate group is introduced via methyl esterification using methanol and catalytic sulfuric acid or via methyl chloroformate under basic conditions .

Challenges and Yield Optimization

Synthetic yields for this compound are often low due to competing side reactions. For example, a reported coupling reaction using 3-bromo-5-chlorothieno[3,2-b]pyridine achieved only 6% yield under standard Ullmann conditions . Optimizations such as microwave-assisted synthesis or palladium catalysts (e.g., Pd(PPh₃)₄) may improve efficiency .

Comparative Analysis with Related Heterocycles

Thieno[3,2-b]pyridine vs. Furo[3,2-b]pyridine

Replacing sulfur with oxygen (as in 3-bromo-5-chlorofuro[3,2-b]pyridine) reduces ring aromaticity, lowering metabolic stability but improving solubility .

PropertyThieno[3,2-b]pyridine DerivativeFuro[3,2-b]pyridine Derivative
Molecular Weight (g/mol)306.56232.46
LogP~3.2~2.4
Enzymatic Stability (t₁/₂)120 min45 min

Halogen Substitution Effects

Bromine’s larger atomic radius compared to chlorine increases steric bulk, altering binding affinity. For example, replacing Br with Cl at C3 decreases EGFR inhibition by 40% .

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